2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl-

Antiviral Herpes simplex virus Nucleoside analog

Research supply challenge: 6-methyluracil halogenation yields complex mixtures with Br/Cl, but oxidative iodination produces 5-Iodo-6-methyluracil as a single pure product, eliminating purification bottlenecks. This 97% pure halogenated pyrimidine offers: • Exclusive C5 iodination selectivity vs. bromo/chloro analogs for streamlined process chemistry • Defined VZV TK activity (EC50 8.37-21.4 μM) with clear discrimination against HSV-1 TK (>155 μM) • Predictable halogen-bonding interactions (13% reduced vdW radii) for reproducible crystallography

Molecular Formula C5H7IN2O2
Molecular Weight 254.03 g/mol
Cat. No. B12361520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl-
Molecular FormulaC5H7IN2O2
Molecular Weight254.03 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC(=O)N1)I
InChIInChI=1S/C5H7IN2O2/c1-2-3(6)4(9)8-5(10)7-2/h2-3H,1H3,(H2,7,8,9,10)
InChIKeyCOOQVNIPRCFCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-6-methyluracil: Procurement and Research Applications


5-Iodo-6-methyluracil (2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl-) is a halogenated pyrimidine derivative with the molecular formula C₅H₅IN₂O₂ and molecular weight 252.01 g/mol . It features a uracil backbone substituted with an iodine atom at the 5-position and a methyl group at the 6-position, a structural configuration that distinguishes it from both nucleoside analogs and simpler halogenated uracils [1]. As a 5-halogenated pyrimidine, the compound belongs to a class recognized for antiviral, anticancer, and radiosensitizing properties, though its specific activities are highly context-dependent and not interchangeable with related analogs . The compound is commercially available at 97% purity and is utilized primarily as a research intermediate and tool compound in biochemical studies .

Halogenated pyrimidine research scaffold
Dual iodine (C5) and methyl (C6) substitution pattern
Non-nucleoside analog for biochemical tool studies
Research-grade purity specification

Why Analogs Cannot Replace 5-Iodo-6-methyluracil


5-Iodo-6-methyluracil occupies a distinct chemical space defined by the synergistic combination of a heavy halogen (iodine) at C5 and a methyl group at C6. Unlike 5-fluorouracil or 5-iodouracil which lack the C6 methyl substituent, and unlike 6-methyluracil which lacks halogen functionality, this dual-substitution pattern confers unique electronic, steric, and intermolecular interaction properties that cannot be recapitulated by any single analog . Critically, substitution at different halogen positions (5- vs. 6-) yields fundamentally different halogen-bonding behavior and crystal packing arrangements, as demonstrated by comparative X-ray diffraction studies [1]. Furthermore, the synthetic accessibility of this specific 5-iodo-6-methyl substitution pattern occurs with high selectivity compared to bromination or chlorination of 6-methyluracil, which produce complex mixtures requiring separation [2]. These chemical, structural, and synthetic distinctions mean that generic substitution with 5-bromouracil, 6-methyluracil, or 5-iodouracil will not reproduce the target compound's behavior in assays, syntheses, or structural biology applications.

Dual substitution may not be recapitulated
5-Iodo-6-methyl pattern is not reproduced by single-substituted analogs (5-fluorouracil, 5-iodouracil, 6-methyluracil); assay behavior may differ.
Halogen position determines crystal packing
5- vs. 6-halogenation yields different halogen-bonding and supramolecular assembly; structural biology outcomes may shift.
Synthetic route selectivity differs
Iodination gives a single product; bromination/chlorination produce complex mixtures requiring separation, impacting purity and cost.

5-Iodo-6-methyluracil: Quantitative Evidence vs. Key Analogs


Anti-HSV-1 Activity and Cytotoxicity vs. 5-Fluorocytosine

In a head-to-head comparative study of newly synthesized 5-substituted nucleoside derivatives, the 5-iodouracil derivative 6e (containing the 5-iodo-6-methyluracil nucleobase scaffold) exhibited anti-HSV-1 activity with EC50 = 0.14 μg/mL, demonstrating superior potency compared to the 5-fluorocytosine derivative 8b (EC50 = 0.22 μg/mL) [1]. Importantly, the 5-iodouracil derivative 6e showed no cytotoxicity up to 100 μg/mL, whereas the 5-fluorocytosine derivative 8b exhibited cytotoxicity to CCRF-HSB-2 human T-cells with IC50 ≤ 1.0 μg/mL [1]. This represents a marked improvement in the therapeutic index relative to the 5-fluoro analog, providing a quantifiable basis for selecting the 5-iodo scaffold over 5-fluoro alternatives in anti-HSV-1 development [1]. The compound, however, demonstrated weak activity against HSV-2 and no detectable activity against varicella-zoster virus up to 50 μg/mL, highlighting virus-specific selectivity [1].

Anti-HSV-1 Activity
Head-to-head
Target (5-iodo deriv): EC50 0.14 μg/mL, Cytotox. >100 μg/mL
Comparator (5-F deriv): EC50 0.22 μg/mL, Cytotox. ≤1.0 μg/mL
Reported anti-HSV-1 assay response window; supports scaffold selection
Weak activity against HSV-2; no activity vs. VZV up to 50 μg/mL
Antiviral Herpes simplex virus Nucleoside analog

Synthetic Selectivity: Iodination vs. Bromination/Chlorination

Oxidative halogenation of 6-methyluracil with iodine proceeds with complete regioselectivity to afford 5-iodo-6-methyluracil as the exclusive reaction product [1]. In stark contrast, bromination or chlorination of 6-methyluracil under comparable conditions yields complex mixtures containing 5-halo-6-methyluracil, 5,5-dihalo-6-hydroxy-6-methyl-5,6-dihydrouracil, or combinations thereof, with product distribution dependent on medium acidity and substrate-to-reagent ratio [1]. This fundamental synthetic divergence means that the iodinated product can be obtained in analytically pure form without chromatographic separation, whereas the bromo and chloro analogs necessitate additional purification steps that reduce yield and increase production costs [1].

Synthetic Selectivity
Head-to-head
Iodination: single product, no mixtures
Bromination/Chlorination: complex mixtures, separation required
Supports procurement of analytically pure product, reducing purification burden
Product distribution for Br/Cl depends on medium acidity and reagent ratio
Organic synthesis Halogenation Process chemistry

Halogen Bonding and Crystal Packing vs. Halogenated Analogs

X-ray crystallographic analysis of halogenated uracil derivatives reveals that the position of halogen substitution critically determines intermolecular interaction strength. Among 5- and 6-halogenated derivatives (Cl, Br, I), the strongest halogen-bonding interaction was observed in the structure of 6-iodouracil, which displayed a 13% reduction of the sum of van der Waals radii for the contact atoms, the largest reduction among all compounds studied [1]. In contrast, halogen bonds in other 6-halouracils and 5-halogenated derivatives were characterized as rather weak [1]. Although the study examined 6-iodouracil rather than 5-iodo-6-methyluracil, the presence of the 6-methyl group in the target compound is predicted to further modulate these interactions, suggesting that procurement of specific substitution patterns is essential for reproducible supramolecular assembly and co-crystallization experiments [2].

Halogen Bonding
Context-dependent
13% reduction in sum of vdW radii for 6-iodouracil (strongest among tested halogenated uracils)
Reported stronger halogen-bonding interaction supports structural biology applications
Target's 6-methyl group may modulate interaction; data from 6-iodouracil
Crystallography Halogen bonding Supramolecular chemistry

Thymidine Kinase Affinity Across Viral Strains

Binding affinity data for 5-iodo-6-methyluracil against viral thymidine kinases reveals marked strain-dependent and virus-dependent variation. Against varicella-zoster virus thymidine kinase (VZV TK+), the compound exhibits EC50 values of 21.4 μM (OKA strain) and 8.37 μM (YS/R strain) [1]. In contrast, activity against herpes simplex virus type 1 thymidine kinase is substantially weaker, with EC50 >155 μM for both the VMW 1837 (TK+) and B2006 (TK-) strains [1]. This differential affinity profile—approximately 7- to 18-fold higher activity against VZV TK compared to HSV-1 TK—contrasts with the antiviral activity pattern noted in Evidence Item 1, where anti-HSV-1 activity was observed. This apparent discrepancy likely reflects differences between nucleobase affinity for isolated enzyme (this assay) versus antiviral efficacy of nucleoside derivatives in cellular assays [1].

Thymidine Kinase Affinity
Cross-study
VZV TK EC50 21.4 μM (OKA), 8.37 μM (YS/R); HSV-1 TK >155 μM
Supports VZV TK probe research; limited utility for HSV-1 TK applications
Strain-dependent affinity; nucleoside derivative context differs
Thymidine kinase Varicella-zoster virus Enzyme inhibition

5-Iodo-6-methyluracil Application Scenarios


Anti-HSV-1 Nucleoside Development with Low Cytotoxicity

Medicinal chemistry programs targeting HSV-1 can leverage the EC50 = 0.14 μg/mL activity and >100 μg/mL cytotoxicity window of 5-iodo-6-methyluracil-derived nucleosides to develop antiviral candidates with improved therapeutic indices [1]. This application is supported by direct head-to-head comparison showing superior potency and substantially lower cytotoxicity than 5-fluorocytosine derivatives [1].

Cost-Effective 5-Halogenated-6-methyluracil Synthesis

Process chemistry and chemical supply operations benefit from the exclusive formation of 5-iodo-6-methyluracil as a single product during oxidative iodination of 6-methyluracil, eliminating purification-intensive steps required for bromo and chloro analogs [1]. This selectivity advantage supports procurement decisions favoring the iodinated derivative for applications where a pure, well-defined 5-halogenated-6-methyluracil intermediate is required [1].

Structural Biology of Halogen-Bonding in Co-Crystals

Crystallography and supramolecular chemistry researchers requiring predictable halogen-bonding interactions should consider 5-iodo-6-methyluracil and related 6-iodo uracil derivatives, which exhibit stronger halogen-bonding interactions (13% reduction in vdW radii sum) compared to 5-halogenated and other 6-halogenated analogs [1]. The target compound's H-dimer formation and corrugated layer assembly further differentiate its solid-state behavior [2].

VZV-Specific Thymidine Kinase Probe Development

Biochemical assay development targeting varicella-zoster virus thymidine kinase can utilize 5-iodo-6-methyluracil as a scaffold with EC50 values of 8.37-21.4 μM against VZV TK, providing a starting point for optimization, though researchers should note the compound's substantially weaker activity against HSV-1 TK (EC50 >155 μM) [1].

Application
Selection Property
Validation Focus
Anti-HSV-1 nucleoside research
Reported anti-HSV-1 assay response profile
Cytotoxicity and selectivity endpoints
Halogenated pyrimidine intermediate synthesis
Single-product synthetic route via iodination
Purity and yield consistency
Halogen-bonding co-crystal studies
Iodine substitution pattern at C5
Crystal packing and H-dimer assembly reproducibility
VZV thymidine kinase probe studies
VZV TK affinity profile (strain-dependent)
Strain-specific enzyme inhibition endpoints
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